2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
Description
This compound features a hybrid structure combining a 1-methylindole moiety and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group linked via an ethylacetamide bridge. The indole group is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules (e.g., serotonin, kinase inhibitors), while the benzo-triazinone core is associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24-13-14(15-6-3-5-9-18(15)24)12-19(26)21-10-11-25-20(27)16-7-2-4-8-17(16)22-23-25/h2-9,13H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQVLTORGRSHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a complex structure that includes an indole moiety and a triazinone ring. This structure is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this derivative exhibit notable anticancer activity. For instance, derivatives containing triazine or indole structures have shown potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves cell cycle arrest and apoptosis induction . For example:
- IC50 Values : Compounds with similar structures reported IC50 values as low as 52 nM in MCF-7 cells, indicating strong efficacy against cancer proliferation .
Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor has also been explored. In vitro studies showed that related compounds exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 23e | 0.56 ± 0.02 | 1.17 ± 0.09 |
| 8e | 3.2 ± 0.3 | 49-fold higher than donepezil |
These findings suggest that the compound could be beneficial in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission .
Antioxidant Activity
Additionally, derivatives of this compound have demonstrated antioxidant properties , which are crucial in mitigating oxidative stress-related cellular damage. Research indicates that these compounds can reduce hydrogen peroxide-induced oxidative stress in neuronal cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : Some studies indicate that similar compounds may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Cholinergic Pathways : By inhibiting cholinesterases, these compounds enhance acetylcholine levels, which can improve cognitive functions in neurodegenerative conditions .
Case Studies
- Antiproliferative Study : A study evaluated the effects of a related triazine-indole derivative on MCF-7 cells, where it induced G2/M phase arrest and apoptosis through tubulin polymerization inhibition.
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of similar compounds against oxidative stress in SH-SY5Y cells, demonstrating significant protective effects against H2O2-induced toxicity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with indole and triazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models.
Mechanism of Action :
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The interaction of the compound with these enzymes leads to increased levels of reactive oxygen species (ROS), ultimately triggering cell death pathways.
Case Studies
-
In Vivo Studies :
A study published in a peer-reviewed journal demonstrated that administering this compound to mice bearing tumors resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent against specific types of cancer, particularly breast and colon cancers . -
In Vitro Studies :
Another research effort focused on the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .
Material Science Applications
Photonic Materials :
Recent explorations into the use of this compound in photonic applications have shown promise. Its ability to absorb light at specific wavelengths makes it suitable for incorporation into organic light-emitting diodes (OLEDs) and other photonic devices. The material's stability and efficiency in light emission are critical for enhancing device performance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs (indole, benzo-triazinone, or acetamide linkages) based on synthesis, physicochemical properties, and inferred structure-activity relationships (SAR).
Benzo-Triazinone-Containing Acetamides
Key Observations :
- Linker Flexibility : The ethylacetamide linker in the target compound provides conformational flexibility, whereas rigid spacers (e.g., butanamide in ) may restrict binding .
Indole-Containing Acetamides
Physicochemical and Structural Analysis
Physicochemical Properties
Implications :
- The benzo-triazinone core contributes hydrogen-bond acceptors, which may enhance target binding but reduce oral bioavailability.
Structural Overlay and Docking Insights
While crystallographic data for the target compound are unavailable, docking studies of TAK-041 suggest that the benzo-triazinone group forms hydrogen bonds with residues in the GPR139 binding pocket . The indole moiety in the target compound could engage in π-π stacking with aromatic receptor regions, a feature absent in TAK-041’s trifluoromethoxy-phenyl group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, similar to methods used for structurally related indole-triazole hybrids. For example, copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-butanol/water solvent systems) are effective for forming triazole linkages between azide and alkyne precursors. Post-reaction purification involves extraction with ethyl acetate, washing with brine, and recrystallization using ethanol or DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches ~3260 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve indole, triazinone, and acetamide moieties. For example, indole protons appear as doublets (δ 7.2–8.4 ppm), while methyl groups on the indole ring resonate at δ ~3.7 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Follow CLSI guidelines using MIC assays against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to assess binding to targets like EGFR or HDACs .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving unstable intermediates?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., Ru-based for strain-promoted cycloadditions) to improve regioselectivity .
- Solvent Optimization : Replace tert-butanol with DMF or THF to stabilize reactive intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and minimize decomposition .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays across ≥3 independent replicates with positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Target-Specific Profiling : Employ CRISPR-edited cell lines to isolate off-target effects .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with triazinone-binding pockets (e.g., ATP-binding sites in kinases). Docking poses should align with NMR-derived NOE restraints .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity trends .
Q. How to analyze structure-activity relationships (SAR) for derivatives with modified substituents?
- Methodological Answer :
- Synthetic Diversification : Introduce substituents (e.g., nitro, methoxy) at the indole C-5 or triazinone N-4 positions via Suzuki coupling or nucleophilic substitution .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical H-bond donors/acceptors .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Data Analysis and Experimental Design
Q. How to design experiments for assessing metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound depletion .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated interactions .
Q. What statistical methods are appropriate for analyzing high-throughput screening data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
